N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide
Overview
Description
N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce different aromatic derivatives .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential as an antiviral and antibacterial agent, particularly against drug-resistant strains of pathogens.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This inhibition can disrupt essential biological processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide: This compound has shown higher antiviral activity compared to N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity against tobacco mosaic virus.
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Exhibits different pharmacological properties and targets.
Uniqueness
This compound stands out due to its unique combination of a sulfonamide group and methoxy-substituted aromatic rings, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-12-6-8-13(9-7-12)19(16,17)15-11-4-2-10(14)3-5-11/h2-9,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWMDSAJIPMLMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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